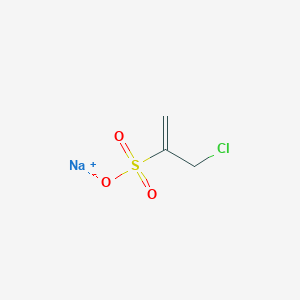
Sodium 3-chloroprop-1-ene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-chloroprop-1-ene-2-sulfonate is an organic compound with the molecular formula C₃H₅ClO₃SNa. It is a sulfonate ester that features a chloropropene moiety, making it a versatile intermediate in various chemical reactions. This compound is known for its reactivity and utility in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 3-chloroprop-1-ene-2-sulfonate can be synthesized through the reaction of 3-chloroprop-1-ene with sodium bisulfite under controlled conditions. The reaction typically involves the addition of sodium bisulfite to 3-chloroprop-1-ene in an aqueous medium, followed by purification steps to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and distillation, is common to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-chloroprop-1-ene-2-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The sulfonate group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium cyanide, and amines are commonly used nucleophiles for substitution reactions.
Electrophiles: Halogens, hydrogen halides, and other electrophilic reagents are used for addition reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Major Products Formed:
Substitution Products: Various sulfonate esters and derivatives.
Addition Products: Halogenated and hydrogenated derivatives of the original compound.
Oxidation Products: Sulfonic acids and related compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 3-chloroprop-1-ene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 3-chloroprop-1-ene-2-sulfonate involves its reactivity with nucleophiles and electrophiles. The sulfonate group acts as a leaving group in substitution reactions, while the double bond in the propene moiety participates in addition reactions. The compound’s reactivity is influenced by the presence of the chlorine atom and the sulfonate group, which can undergo various transformations under different conditions.
Vergleich Mit ähnlichen Verbindungen
Sodium 3-chloro-2-hydroxypropane-1-sulfonate: This compound has a hydroxyl group instead of a double bond, making it less reactive in addition reactions.
Sodium 3-chloropropane-1-sulfonate: Lacks the double bond, resulting in different reactivity and applications.
Sodium 3-chlorobut-1-ene-2-sulfonate: Contains an additional carbon atom, leading to variations in chemical behavior and applications.
Uniqueness: Sodium 3-chloroprop-1-ene-2-sulfonate is unique due to its combination of a reactive double bond and a sulfonate group, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions sets it apart from similar compounds.
Eigenschaften
Molekularformel |
C3H4ClNaO3S |
|---|---|
Molekulargewicht |
178.57 g/mol |
IUPAC-Name |
sodium;3-chloroprop-1-ene-2-sulfonate |
InChI |
InChI=1S/C3H5ClO3S.Na/c1-3(2-4)8(5,6)7;/h1-2H2,(H,5,6,7);/q;+1/p-1 |
InChI-Schlüssel |
MZZXFSGDQRYFIC-UHFFFAOYSA-M |
Kanonische SMILES |
C=C(CCl)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



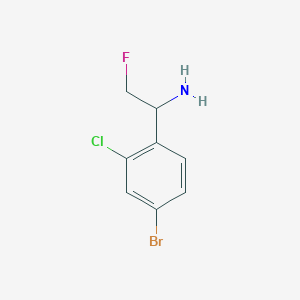
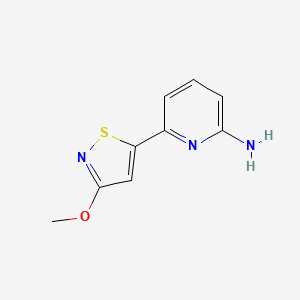
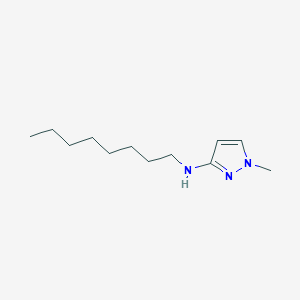
![[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine](/img/structure/B13219414.png)
![N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219426.png)
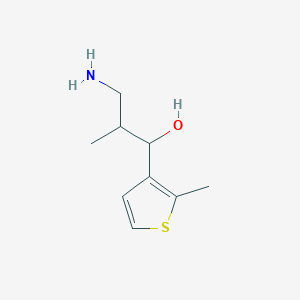
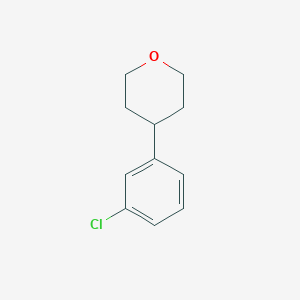
![8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13219445.png)
![2-{8-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13219446.png)
![5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13219458.png)

![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one](/img/structure/B13219467.png)

